3-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole
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Description
3-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole ring fused with a piperazine moiety and a cyclopenta[c]pyridazine group. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[c]pyridazine core, which can be synthesized through cyclization reactions involving appropriate precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions. Finally, the benzoth
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(16-12-13-4-3-6-15(13)20-21-16)24-10-8-23(9-11-24)18-14-5-1-2-7-17(14)26-22-18/h1-2,5,7,12H,3-4,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBKVMROQSFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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